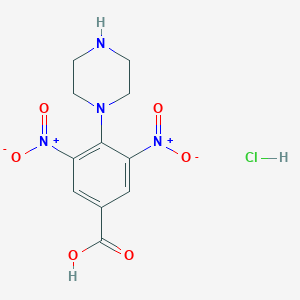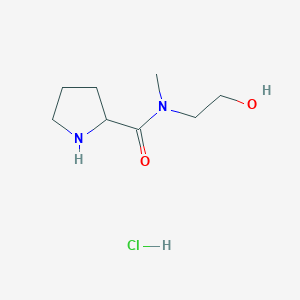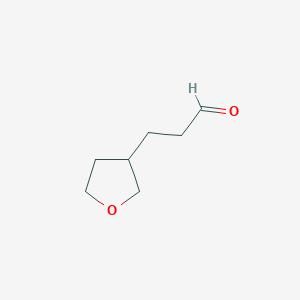
2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine
Vue d'ensemble
Description
2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as '2-MMP' and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
Flavor Chemistry in Food Science
Branched aldehydes, including compounds structurally related to 2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine, are significant in flavor chemistry, particularly within food products. These aldehydes are pivotal in both fermented and non-fermented food items, contributing to their unique flavors. The production and degradation pathways of these aldehydes from amino acids are extensively reviewed, highlighting their importance in food science and technology. This knowledge is crucial for controlling the formation of desired flavor profiles in various food products (Smit, Engels, & Smit, 2009).
Chemical Warfare Agent Degradation
Research into the degradation products of chemical warfare agents reveals the environmental fate and mammalian ecotoxicity of these compounds, including those related to 2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine. Understanding the degradation processes, such as hydrolysis, microbial degradation, and photolysis, is essential for assessing environmental and occupational health risks. This area of study underscores the significance of chemical reactions involving nitrogen-containing compounds in safety and environmental science (Munro et al., 1999).
Therapeutic Applications and Immunomodulation
Imiquimod, a compound similar in structure to 2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine, showcases the potential therapeutic applications of such chemicals. Imiquimod acts as an immune response modifier, activating the immune system through localized induction of cytokines. This property underlines its utility in treating various cutaneous diseases, demonstrating the broader implications of nitrogen-containing compounds in medical research and pharmacotherapy (Syed, 2001).
Renewable Feedstocks and Green Chemistry
The use of soybean oil as a renewable feedstock for producing nitrogen-containing derivatives highlights the relevance of 2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine in green chemistry. This review emphasizes the conversion of triglycerides to fatty amines and amides, showcasing the environmental benefits of utilizing renewable resources to produce industrially significant compounds (Biswas et al., 2008).
Propriétés
IUPAC Name |
2-methyl-1-(3-methylpyridin-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7(2)9(11)10-8(3)5-4-6-12-10/h4-7,9H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAXRTSXHFFHTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452425.png)



![6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B1452433.png)

![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1452436.png)





![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452446.png)